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Compound of Interest

Compound Name:
2-Bromo-3-methoxyphenacyl

bromide

CAS No.: 1427431-36-4

Cat. No.: B3039974 Get Quote

Technical Guide: 3'-Methoxyphenacyl Bromide
Structural Analysis, Synthesis, and Application in
Heterocyclic Chemistry[1]
Part 1: Executive Summary & Chemical Identity[1]
3'-Methoxyphenacyl bromide (CAS: 5000-65-7) is a pivotal

-haloketone intermediate used extensively in the synthesis of bioactive heterocycles,
particularly thiazoles and imidazoles.[1] Characterized by its high electrophilicity at the

-carbon, it serves as a robust alkylating agent. However, its utility is matched by significant
handling challenges due to its potent lachrymatory and corrosive properties.

This guide provides a comprehensive technical breakdown of the molecule, ranging from its

electronic structural properties to validated synthetic protocols and safety engineering controls.

Physicochemical Profile[1][2][3][4][5][6]
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Property Data

IUPAC Name 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

Common Synonyms -Bromo-3'-methoxyacetophenone; m-

Methoxyphenacyl bromide

CAS Number 5000-65-7

Molecular Formula

Molecular Weight 229.07 g/mol

Physical State White to pale yellow crystalline powder

Melting Point 60–64 °C

Solubility
Soluble in Methanol, DCM, THF; Insoluble in

water

Hazards
Lachrymator, Corrosive (Skin Corr.[1][6][7][8]

1B)

Part 2: Structural Analysis & Electronic Properties[1]
The reactivity of 3'-methoxyphenacyl bromide is defined by the synergy between the carbonyl

group and the

-halogen, modulated by the meta-methoxy substituent on the benzene ring.[1]

Electronic Effects[1]
-Carbon Electrophilicity: The carbonyl group exerts a strong electron-withdrawing effect (

) on the adjacent methylene group.[1] The presence of Bromine (an electronegative leaving
group) further polarizes the

bond, making the

-carbon highly susceptible to nucleophilic attack (

).[1]
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Meta-Methoxy Influence: Unlike para-substitution, where resonance effects (

) can directly delocalize into the carbonyl system, the meta-methoxy group influences the
ring primarily through inductive withdrawal (

) and localized

-electron density enrichment.[1] This makes the aromatic ring moderately electron-rich but
prevents direct resonance interference with the ketone's reactivity, preserving the high
electrophilicity of the alkyl halide tail.

Structural Visualization
The following diagram illustrates the core connectivity and the reactive centers of the molecule.
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Figure 1: Structural connectivity highlighting the activation of the

-carbon by the adjacent carbonyl and the leaving group capability of bromine.[1]

Part 3: Synthetic Routes & Mechanistic Insights[1]
The synthesis of 3'-methoxyphenacyl bromide generally proceeds via the bromination of 3'-

methoxyacetophenone.[1] While direct bromination with elemental bromine (

) is possible, it often leads to poly-brominated byproducts. Modern protocols favor controlled
bromination agents.
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Validated Synthetic Methodologies
Method A: Ammonium Tribromide (Green/High Yield)

Reagent: Phenyltrimethylammonium tribromide (PTAB) or

Tribromobenzyltrimethylammonium.

Solvent: THF or THF/Methanol.

Mechanism: The ammonium salt releases stoichiometric

slowly, favoring mono-bromination over poly-bromination.[1]

Advantage: Stoichiometric control, easier workup, higher regioselectivity.

Method B: N-Bromosuccinimide (NBS) (Radical/Ionic Hybrid)

Reagent: NBS with p-Toluenesulfonic acid (p-TsOH).[1]

Solvent: Acetonitrile or

.

Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1]

Advantage: Avoids handling liquid bromine; solid reagents are easier to weigh.

Synthesis Workflow (Method A Focus)
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3'-Methoxyacetophenone
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Figure 2: Optimized synthetic workflow using a solid bromine carrier to ensure mono-

bromination and high purity.

Part 4: Reactivity & Applications[1]
The primary utility of 3'-methoxyphenacyl bromide lies in its ability to build heterocycles. The

most prominent application is the Hantzsch Thiazole Synthesis.[2]

The Hantzsch Thiazole Synthesis
This reaction involves the condensation of the phenacyl bromide with a thioamide (or thiourea).

[2][5][9] It is a cornerstone reaction in medicinal chemistry for generating thiazole-based

libraries (e.g., analogs of fanetizole or superoxide dismutase inhibitors).

Mechanism:
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Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic

-carbon of the phenacyl bromide, displacing the bromide ion (

).

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
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Figure 3: Mechanistic pathway for the Hantzsch Thiazole Synthesis utilizing 3'-

methoxyphenacyl bromide.

Other Applications
HPLC Labeling: Reacts with carboxylic acids in biological samples to form UV-active esters,

allowing for the detection of fatty acids (e.g., linoleic acid).

Enzyme Inhibition: Used as an irreversible inhibitor for cysteine proteases by alkylating the

active site cysteine thiol.

Part 5: Detailed Experimental Protocol
Objective: Synthesis of 3'-methoxyphenacyl bromide via NBS bromination (Standard

Laboratory Scale).

Safety Pre-requisites:

Engineering Control: Procedure must be performed in a high-efficiency fume hood.
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PPE: Neoprene gloves, chemical splash goggles, lab coat.

Spill Control: Have a solution of sodium thiosulfate (10%) ready to neutralize active bromine

species.

Protocol:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Dissolve 3'-methoxyacetophenone (15.0 g, 100 mmol) in Acetonitrile (100 mL).

Reagent Addition: Add p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mmol) as a catalyst. Then,

add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 15 minutes to

control the exotherm.

Reaction: Heat the mixture to reflux (

) for 2–3 hours.

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot

(

) should disappear, replaced by the product (

) and succinimide (baseline).

Workup:

Cool the reaction mixture to room temperature.

Evaporate the acetonitrile under reduced pressure.[4][10]

Redissolve the residue in Dichloromethane (DCM) (100 mL).

Wash with water (

mL) to remove succinimide and p-TsOH.[1]
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Dry the organic layer over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

.[10]

Purification:

Filter and concentrate the solvent.

Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Validation:

Melting Point: Expected 60–62 °C.

1H NMR (

):

3.85 (s, 3H,

), 4.45 (s, 2H,

), 7.1–7.6 (m, 4H, Ar-H).

References
National Institute of Standards and Technology (NIST).2-Bromo-3'-methoxyacetophenone

Mass Spectrum and Properties.[1][7] NIST Chemistry WebBook. [Link]

PubChem.Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethanone.[1][3] National

Library of Medicine. [Link]

SynArchive.Hantzsch Thiazole Synthesis: Mechanism and Examples.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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